molecular formula C18H22ClNO5 B14466276 2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride CAS No. 73771-77-4

2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride

Cat. No.: B14466276
CAS No.: 73771-77-4
M. Wt: 367.8 g/mol
InChI Key: XQQYZIUMTUTWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride is a chemical compound with a complex structure that includes a chromone core, carboxylic acid, and morpholinoethyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 2,3-Dimethylchromone-8-carboxylic acid with morpholinoethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The chromone core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chromone core can interact with active sites of enzymes, potentially inhibiting their activity. The ester and morpholinoethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride
  • 2,3-Dimethylchromone-8-carboxylic acid piperidinoethyl ester hydrochloride

Uniqueness

2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

73771-77-4

Molecular Formula

C18H22ClNO5

Molecular Weight

367.8 g/mol

IUPAC Name

2-morpholin-4-ylethyl 2,3-dimethyl-4-oxochromene-8-carboxylate;hydrochloride

InChI

InChI=1S/C18H21NO5.ClH/c1-12-13(2)24-17-14(16(12)20)4-3-5-15(17)18(21)23-11-8-19-6-9-22-10-7-19;/h3-5H,6-11H2,1-2H3;1H

InChI Key

XQQYZIUMTUTWCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCOCC3)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.